molecular formula C20H16F3N3O B11492050 6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B11492050
M. Wt: 371.4 g/mol
InChI Key: BVEDIORZHCTCAV-UHFFFAOYSA-N
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Description

6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring

Chemical Reactions Analysis

6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents can be used to reduce specific functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and sulfoxaflor. These compounds share the trifluoromethyl group and pyridine ring but differ in their specific functional groups and overall structure . The uniqueness of 6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16F3N3O

Molecular Weight

371.4 g/mol

IUPAC Name

6-(benzylamino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)16-7-4-8-17(11-16)26-19(27)15-9-10-18(25-13-15)24-12-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,24,25)(H,26,27)

InChI Key

BVEDIORZHCTCAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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